molecular formula C5H9N3O2S B195860 N,N-Dimethyl-1H-imidazole-1-sulfonamide CAS No. 78162-58-0

N,N-Dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B195860
CAS RN: 78162-58-0
M. Wt: 175.21 g/mol
InChI Key: YRRWNBMOJMMXQY-UHFFFAOYSA-N
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Patent
US07425642B2

Procedure details

Imidazole (5.00 g, 73.6 mmol) was dissolved in toluene (80 ml), and thereto were added triethylamine (9.52 ml, 68.4 mmol) and dimethylsulfamoyl chloride (6.77 ml, 63.3 mmol), and the mixture was stirred at room temperature for 8 hours. The precipitates were removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was subjected to azeotropic distillation with hexane to give the title compound (10.9 g, 98%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9.52 mL
Type
reactant
Reaction Step Two
Quantity
6.77 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(N(CC)CC)C.[CH3:13][N:14]([CH3:19])[S:15](Cl)(=[O:17])=[O:16]>C1(C)C=CC=CC=1>[CH3:13][N:14]([CH3:19])[S:15]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.77 mL
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitates were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was subjected to azeotropic distillation with hexane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN(S(=O)(=O)N1C=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.